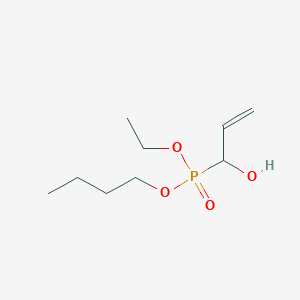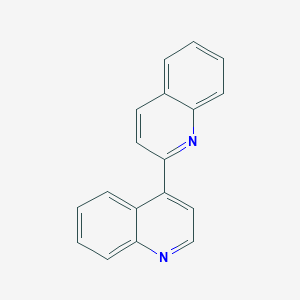
2,4'-Biquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Biquinoline is an organic compound belonging to the quinoline family, characterized by two quinoline units connected at the 2 and 4 positions. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of 2,4’-Biquinoline makes it a valuable compound for research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,4’-Biquinoline can be synthesized through several methods. One common approach involves the reductive coupling of 2-chloroquinoline. This method typically requires a reducing agent such as zinc in the presence of a suitable solvent like ethanol . Another method involves the cyclization of appropriate precursors under specific conditions, such as using a palladium catalyst .
Industrial Production Methods: Industrial production of 2,4’-Biquinoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like NMR spectroscopy and HPLC .
化学反应分析
Types of Reactions: 2,4’-Biquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the quinoline rings, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium or copper catalysts in the presence of ligands like triphenylphosphine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学研究应用
2,4’-Biquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4’-Biquinoline and its derivatives often involves interaction with specific molecular targets:
Oxidative Stress: It can induce oxidative stress in cancer cells, leading to apoptosis through the generation of reactive oxygen species (ROS).
DNA Interaction: It can cause DNA strand breaks, leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
相似化合物的比较
2,2’-Biquinoline: Similar in structure but differs in the position of the quinoline units.
4-Hydroxyquinoline: Known for its pharmaceutical applications, particularly as an antimicrobial agent.
Quinoline-2,4-dione: Used in the synthesis of fused ring systems and has unique biological activities.
Uniqueness of 2,4’-Biquinoline: 2,4’-Biquinoline stands out due to its specific structural arrangement, which allows for unique interactions with metal ions and biological targets. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
52191-69-2 |
|---|---|
分子式 |
C18H12N2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-quinolin-4-ylquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-7-16-13(5-1)9-10-18(20-16)15-11-12-19-17-8-4-2-6-14(15)17/h1-12H |
InChI 键 |
ARUFSHBIKOQDBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


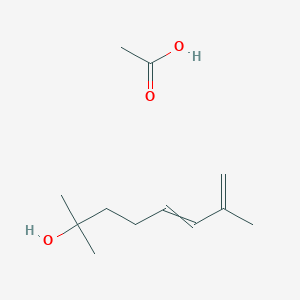
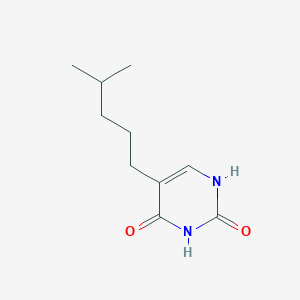

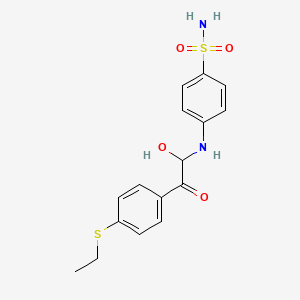

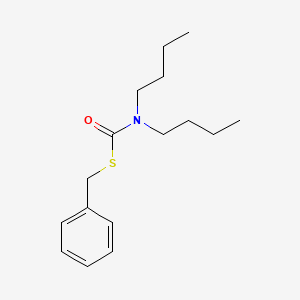
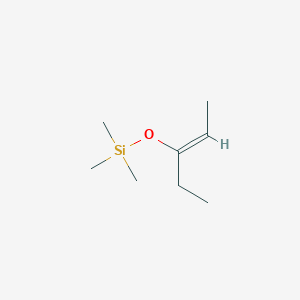
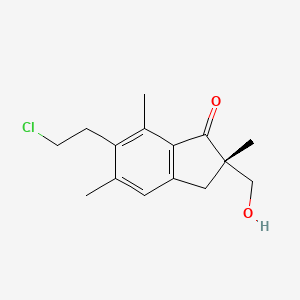
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

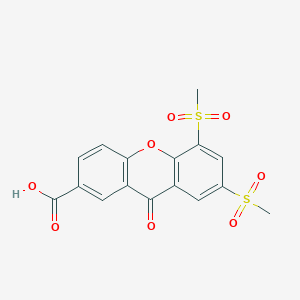
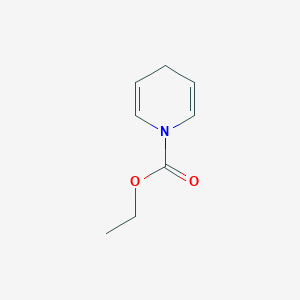
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
